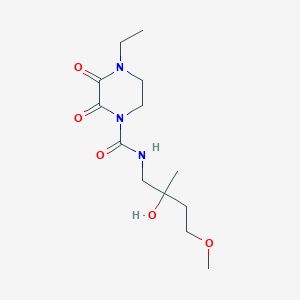

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide

Description

Chemical Structure and Key Features

The compound 4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide (CAS: 85916-94-5) is a derivative of cefoperazone, a third-generation cephalosporin antibiotic . Its molecular formula is C₂₀H₂₅N₅O₉S, with a molecular weight of 511.506 g/mol. Structurally, it contains:

- A 2,3-dioxopiperazine ring (a diketopiperazine derivative) in a half-chair conformation .

- An ethyl group at position 4 of the piperazine ring.

- A substituted butyl chain with hydroxy, methoxy, and methyl groups.

- A carboxamide linker critical for biological interactions .

Synthesis and Characterization

The compound is synthesized via multi-step organic reactions, including coupling of activated intermediates (e.g., using HOBt/DCC) and purification via chromatography . Key characterization methods include:

- Spectroscopy: ¹H NMR and ¹³C NMR confirm the presence of methoxy (δ ~3.89 ppm) and hydroxy groups .

- X-ray crystallography: Reveals intermolecular hydrogen bonding (O–H⋯O, C–H⋯O) and π–π stacking, critical for crystal packing .

Applications As a cefoperazone intermediate, it is used in antibiotic synthesis.

Properties

IUPAC Name |

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-4-15-6-7-16(11(18)10(15)17)12(19)14-9-13(2,20)5-8-21-3/h20H,4-9H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFONFVIWOYEOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure comprises a piperazine ring with various substituents that may influence its biological activity. The presence of the hydroxy and methoxy groups is particularly significant, as these functional groups can enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of piperazine have shown promise in inhibiting tumor growth.

- Antimicrobial Properties : Certain piperazine derivatives are known to possess antibacterial and antifungal activities.

- Cytotoxic Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells.

The mechanisms through which 4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide exerts its effects may include:

- Inhibition of Enzymatic Activity : Compounds similar to this one often inhibit key enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, commonly associated with cell growth and survival.

- Induction of Oxidative Stress : Some studies indicate that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

Case Studies

-

Anticancer Efficacy :

A study investigated the effects of a related compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent. -

Antimicrobial Activity :

In another study, derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at specific concentrations.

Data Tables

| Study Focus | Compound Tested | Result |

|---|---|---|

| Anticancer Activity | 4-Ethyl-N-(2-hydroxy-4-methoxy...) | Dose-dependent cytotoxicity |

| Antimicrobial | Similar piperazine derivatives | Significant inhibition of bacteria |

| Toxicity Assessment | Various concentrations in animal models | Elevated liver and kidney weights |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Structural and Functional Differences

Core Ring Systems: The target compound and its dioxopiperazine analogs (e.g., ) feature a 2,3-dioxopiperazine ring, which enhances hydrogen bonding and enzymatic interactions compared to simple piperazine derivatives (e.g., ).

Carboxamide linkers are critical for receptor selectivity. Removal of the carbonyl group (e.g., in dopamine D3 ligands) reduces binding affinity by >100-fold .

Synthetic Complexity :

- The target compound requires multi-step synthesis with orthogonal optimization (yield: ~74%) , while simpler derivatives (e.g., ) are synthesized via single-step reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.